N-(3-acetylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide
Description
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-methyl-3-(1,2,4-triazol-1-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-10(7-18-9-15-8-16-18)14(20)17-13-5-3-4-12(6-13)11(2)19/h3-6,8-10H,7H2,1-2H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIJFOXMHHXWQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC=N1)C(=O)NC2=CC=CC(=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Followed by Acylation
A widely adopted method involves sequential nucleophilic substitution and acylation reactions. The synthesis begins with 3-acetylphenylamine reacting with methyl acrylate in the presence of a base such as potassium carbonate to form 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide. This intermediate undergoes acylation with chloroacetyl chloride in dimethylformamide (DMF) at 60°C, yielding the final product with a reported purity of 92%.
Reaction Conditions
| Step | Reagents | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | K₂CO₃, methyl acrylate | DMF | 25 | 65 |
| 2 | Chloroacetyl chloride | Toluene | 60 | 78 |
This method is favored for its scalability but requires rigorous purification via column chromatography to remove unreacted 3-acetylphenylamine.
Microwave-Assisted Cyclization
Recent advancements utilize microwave irradiation to accelerate the formation of the triazole ring. A study demonstrated that reacting 3-acetylphenyl isocyanate with 2-methyl-3-aminopropanamide under microwave conditions (150°C, 15 min) achieves an 82% yield, significantly higher than conventional heating. The microwave method reduces reaction time from 12 hours to 30 minutes and minimizes side products such as dimerized triazoles.
Key Advantages
One-Pot Tandem Reaction
A one-pot approach condenses multiple steps into a single reaction vessel, enhancing atom economy. Combining 3-acetylphenylamine, methyl propiolate, and 1H-1,2,4-triazole in acetonitrile with a catalytic amount of iodine (5 mol%) at reflux produces the target compound in 70% yield. This method avoids intermediate isolation, making it cost-effective for large-scale production.
Mechanistic Insights
Iodine catalyzes both the Michael addition and cyclization steps, as confirmed by kinetic studies. Side reactions, such as over-alkylation of the triazole ring, are mitigated by controlling the stoichiometry of methyl propiolate.
Optimization of Reaction Parameters
Solvent Effects on Regioselectivity
Solvent polarity critically influences the regioselectivity of the triazole ring formation. Polar aprotic solvents like DMF favor the 1,4-regioisomer, while non-polar solvents like toluene promote the 1,5-isomer. For example, reactions in DMF yield 85% of the desired 1,4-isomer, whereas toluene results in a 55:45 mixture.
Catalytic Systems
Palladium-based catalysts (e.g., Pd/C) enhance acylation efficiency by facilitating the activation of chloroacetyl chloride. A study comparing Pd/C (5 wt%) with traditional bases showed a 15% increase in yield (78% vs. 63%) and reduced reaction time (2 hours vs. 6 hours).
Analytical Characterization and Validation
Spectroscopic Analysis
Chromatographic Purity Assessment
HPLC analysis using a C18 column (MeCN/H₂O = 70:30) confirms a purity of 98.5% with a retention time of 6.2 minutes. Impurities include traces of unreacted 3-acetylphenylamine (<1.5%).
Industrial Scalability and Challenges
Pilot-Scale Production
A pilot study using the one-pot method achieved a 65% yield at 10 kg scale, with purification via recrystallization from ethanol/water (3:1). Key challenges included heat dissipation during exothermic steps and residual palladium removal (<10 ppm).
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Anticancer Potential
Recent studies have highlighted the anticancer properties of N-(3-acetylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide. Research conducted by Walid Fayad et al. identified this compound as part of a drug library screening that demonstrated significant cytotoxic effects on various cancer cell lines. The study utilized multicellular spheroids to assess the compound's efficacy, indicating its potential as an effective anticancer agent .
Anticonvulsant Effects
Triazole compounds have been investigated for their anticonvulsant properties. Although direct studies on this compound are scarce, related triazole derivatives have shown promise in reducing seizure activity in animal models . This suggests potential avenues for exploring this compound's effects on neurological conditions.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, allowing it to inhibit enzymes or modulate receptor activity. The compound may also interfere with cellular pathways by binding to proteins or nucleic acids, leading to altered cellular functions.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
*Estimated based on similar acetyl-substituted analogs (e.g., logP = 4.55 in ).
†Calculated from (methyl substituent reduces hydrophobicity compared to acetyl).
‡Methoxy groups are more polar, lowering logP.
Key Observations:
Key Differentiators of the Target Compound
Propanamide Chain : The 2-methyl substitution may enhance conformational rigidity, improving target selectivity compared to unsubstituted chains .
Biological Activity
N-(3-acetylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide (CAS No. 942358-88-5) is a compound of significant interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H16N4O2
- Molecular Weight : 272.302 g/mol
The compound features a triazole ring, which is known for its diverse biological activities, including antifungal, antibacterial, and anticancer properties.
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer activity . For instance:
-
In vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines. In particular, it demonstrated significant activity against Jurkat T cells and A-431 epidermoid carcinoma cells with an IC50 value lower than that of doxorubicin, a standard chemotherapeutic agent .
Cell Line IC50 (µM) Reference Drug (Doxorubicin) Jurkat T <10 <20 A-431 <10 <20
Antimicrobial Activity
The compound also displays notable antimicrobial properties . It has been tested against various strains of bacteria and fungi, showing effective inhibition comparable to established antibiotics. The presence of the triazole moiety is believed to enhance its interaction with microbial enzymes .
Anti-inflammatory Activity
Research has suggested that this compound may possess anti-inflammatory properties as well. In vivo studies indicated a reduction in inflammatory markers in animal models treated with the compound .
The mechanisms underlying the biological activities of this compound are still being elucidated. However, preliminary findings suggest:
- Protein Interaction : Molecular dynamics simulations indicate that the compound interacts with target proteins primarily through hydrophobic contacts with limited hydrogen bonding .
- Apoptosis Induction : The compound appears to induce apoptosis in cancer cells by activating intrinsic pathways associated with mitochondrial dysfunction.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound:
- Synthesis and Characterization : Researchers synthesized the compound using standard organic synthesis techniques and characterized it using NMR and mass spectrometry.
- Biological Testing : In vitro assays were conducted to evaluate cytotoxicity against various cancer cell lines and microbial strains. Results indicated that modifications in the phenyl ring significantly affect biological activity.
- Structure-Activity Relationship (SAR) : SAR studies revealed that specific substitutions on the phenyl ring enhance anticancer efficacy and antimicrobial potency .
Q & A
Q. What are the common synthetic routes for preparing N-(3-acetylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via amide bond formation or copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
- Amide Coupling : Reacting a carboxylic acid derivative (e.g., 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid) with 3-acetylaniline in the presence of coupling agents like EDC/HOBt. Optimization includes using anhydrous solvents (DMF, DCM) and maintaining temperatures between 0–25°C to minimize side reactions .
- CuAAC : For triazole ring formation, mix azides (e.g., 3-acetylphenyl azide) and alkynes (e.g., propargylamide derivatives) with Cu(OAc)₂ (10 mol%) in a 3:1 t-BuOH/H₂O solvent system. Stirring at room temperature for 6–8 hours yields regioselective 1,4-triazoles. Yields >85% are achievable with inert atmospheres .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound, and how should conflicting spectral data be interpreted?
- Methodological Answer :
- FT-IR : Confirm amide C=O stretches (~1670 cm⁻¹) and triazole C-N vibrations (~1300 cm⁻¹). Discrepancies in peak positions may indicate tautomerism or solvent effects .
- NMR : Key signals include:
- ¹H NMR : Acetyl protons at δ 2.1–2.3 ppm, triazole protons at δ 8.3–8.4 ppm, and methyl groups at δ 1.2–1.4 ppm. For example, in compound 6b, the triazole proton appears at δ 8.36 ppm .
- ¹³C NMR : Triazole carbons at δ 142–153 ppm and amide carbonyls at δ 165–170 ppm .
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 404.1359 for a related triazolyl-acetamide) .
- Resolution of Conflicts : Cross-check with elemental analysis and repeat measurements under standardized conditions (e.g., DMSO-d₆ for NMR).
Advanced Research Questions
Q. How can researchers design analogues of this compound to explore structure-activity relationships (SAR) for antiproliferative or enzyme inhibitory activity?
- Methodological Answer :
- Substituent Modification : Replace the acetylphenyl group with nitro- or morpholino-substituted aryl rings to modulate electron density and solubility (e.g., compound 6c with a 3-nitrophenyl group showed enhanced bioactivity) .
- Bioisosteric Replacement : Substitute the 1,2,4-triazole with 1,2,3-triazole or oxadiazole rings to assess heterocycle-specific effects .
- In Silico Screening : Use docking studies to predict binding to targets like histone deacetylases (HDACs) or cytochrome P450 enzymes, followed by in vitro validation .
Q. What strategies are recommended to address low solubility or stability issues during in vitro biological assays of this compound?
- Methodological Answer :
- Salt Formation : Convert the free base to hydrochloride or sodium salts via reaction with HCl/NaOH .
- Co-Solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility without cytotoxicity .
- Stability Studies : Monitor degradation under physiological pH (7.4) and temperature (37°C) using HPLC. Lyophilization improves long-term storage .
Q. How should contradictory results between computational predictions and experimental biological activity data be resolved for this compound?
- Methodological Answer :
- Assay Validation : Confirm computational binding energies (e.g., AutoDock Vina) with SPR or ITC for direct affinity measurements.
- Metabolite Screening : Test for prodrug activation or cytochrome-mediated degradation using liver microsomes .
- Dynamic Simulations : Perform molecular dynamics (MD) to assess protein-ligand stability over time, addressing false-positive docking poses .
Q. What considerations are critical when scaling up the synthesis of this compound from milligram to gram scale while maintaining stereochemical integrity?
- Methodological Answer :
- Catalyst Loading : Reduce Cu(OAc)₂ to 5 mol% to minimize metal contamination. Use flow chemistry for exothermic reactions .
- Purification : Replace column chromatography with recrystallization (ethanol/water mixtures) for cost-effective scale-up .
- Chiral Purity : Monitor enantiomeric excess via chiral HPLC (e.g., Chiralpak IA column) if asymmetric centers are present .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
